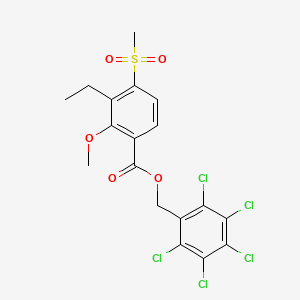![molecular formula C18H14Cl2F3N3OS B2740190 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 2062073-72-5](/img/structure/B2740190.png)
3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products of its reactions, etc .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study described the synthesis and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, focusing on their potential medical applications. These compounds, including variants structurally related to 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine, were evaluated for in vitro anti-cancer activity across a panel of cell lines. One compound showed significant potency with a mean IC50 value of 5.66 μM, highlighting the potential of these derivatives as antitumor agents (Maftei et al., 2016).
Chemiluminescence and Photophysical Properties
Another research focused on the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including compounds with structural motifs similar to the chemical . The study provided insights into the photophysical properties and potential applications of these compounds in chemiluminescence-based assays and devices (Watanabe et al., 2010).
Material Science: High Refractive Index Polymers
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds analogous to the subject chemical, has shown the potential for creating materials with high refractive indices and small birefringence. Such materials could have significant applications in optoelectronics and advanced coatings, demonstrating the versatility of these chemical frameworks in material science (Tapaswi et al., 2015).
Antibacterial and Enzyme Inhibition
A study on the synthesis, pharmacological evaluation, and molecular docking of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated significant antibacterial activity against various strains. This research highlights the potential of these compounds, closely related to the subject chemical, in developing new antibacterial agents and understanding their mechanism of action through molecular docking studies (Siddiqui et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3OS/c19-13-6-4-11(5-7-13)16-26-25-15(27-16)3-1-2-8-28-17-14(20)9-12(10-24-17)18(21,22)23/h4-7,9-10H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDWWADHSQIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCCCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

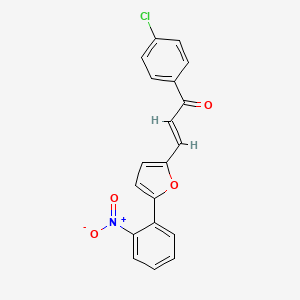

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)
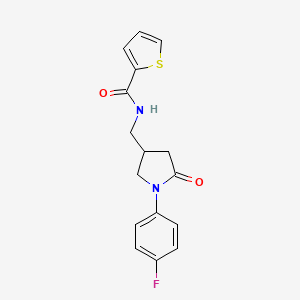
![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)


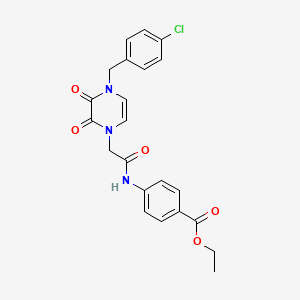
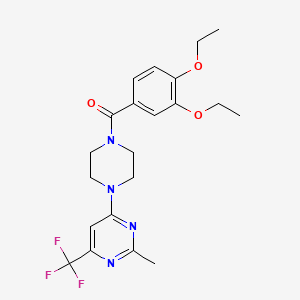
![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
